4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate
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Overview
Description
4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propionate is a complex organic compound that features a triazolo-azepine core. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propionate typically involves multiple steps, starting from commercially available reagents. One common approach involves the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with carboxylic acid anhydrides or chlorides . The reaction conditions often include the use of trifluoroacetic acid and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the triazolo-azepine core.
Reduction: Reduction reactions can also occur, especially at the cyano group.
Substitution: The phenyl propionate moiety can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propionate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The triazolo-azepine core is known to interact with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects . The cyano group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole core and have been studied for their antibacterial activity.
Piperazine-fused triazoles: Another class of compounds with a similar core structure, used in medicinal chemistry.
Uniqueness
What sets 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propionate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group, in particular, adds to its versatility in chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl] propanoate |
InChI |
InChI=1S/C19H20N4O2/c1-2-18(24)25-16-9-7-14(8-10-16)12-15(13-20)19-22-21-17-6-4-3-5-11-23(17)19/h7-10,12H,2-6,11H2,1H3/b15-12+ |
InChI Key |
UWVBBHVMPSCWQH-NTCAYCPXSA-N |
Isomeric SMILES |
CCC(=O)OC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3 |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3 |
Origin of Product |
United States |
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